2,2'-Difluorodiphenyldisulfide

Description

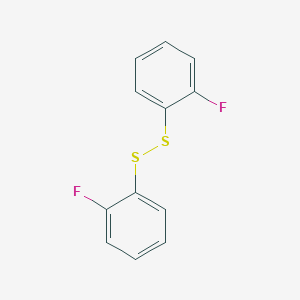

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLPHWROVJBMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)SSC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563479 | |

| Record name | 1,1'-Disulfanediylbis(2-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-38-7 | |

| Record name | 1,1'-Disulfanediylbis(2-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-(2-fluorophenyl)disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2'-Difluorodiphenyldisulfide from 2-Fluorothiophenol: A Technical Guide

Introduction

2,2'-Difluorodiphenyldisulfide is a crucial organosulfur compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a disulfide bond flanked by two fluorinated phenyl rings, imparts unique chemical properties that are leveraged in the development of novel molecular entities. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, making this disulfide a valuable building block in medicinal chemistry.[3] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2-fluorothiophenol. We will delve into the underlying chemical principles, explore various synthetic strategies, and provide detailed experimental protocols.

The Chemistry of Thiol to Disulfide Conversion

The synthesis of this compound from 2-fluorothiophenol is fundamentally an oxidation reaction.[4] This process involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two hydrogen atoms. The conversion of thiols to disulfides is a redox reaction where the thiol is oxidized.[5][6]

The general transformation can be represented as:

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

Where 'R' represents the 2-fluorophenyl group.

Several mechanisms can facilitate this transformation, primarily involving either a one-electron or a two-electron oxidation pathway.[7] The choice of oxidizing agent and reaction conditions dictates the predominant mechanism and the overall efficiency of the synthesis.

Mechanistic Pathways

-

Two-Electron Oxidation: This is a common pathway involving the formation of a sulfenic acid intermediate (RSOH) or a sulfenyl halide (RSX) when halogens are used as oxidants.[7] The sulfenic acid can then react with another thiol molecule to form the disulfide.

-

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond.[7]

Under basic conditions, the thiol is deprotonated to form a more nucleophilic thiolate anion (RS⁻), which can facilitate the reaction with an oxidizing agent.[8][9]

Synthetic Methodologies

A variety of oxidizing agents can be employed for the synthesis of this compound from 2-fluorothiophenol. The choice of oxidant depends on factors such as yield, reaction conditions, cost, and ease of workup.

Common Oxidizing Agents:

-

Air/Oxygen: The simplest and most economical oxidizing agent. The reaction is often slow and may require a catalyst or basic conditions to proceed at a reasonable rate.[9]

-

Hydrogen Peroxide (H₂O₂): A clean and effective oxidant that produces water as the only byproduct. The reaction can be catalyzed by iodide ions.[10]

-

Halogens (Iodine, Bromine): Mild oxidizing agents that are effective for disulfide formation, often in the presence of a base.[9]

-

Dimethyl Sulfoxide (DMSO): Can act as an oxidant, particularly at elevated temperatures or in the presence of an acid catalyst.

-

Metal Catalysts: Transition metal complexes can catalyze the aerobic oxidation of thiols.[10]

Data Summary of Synthetic Methods

| Oxidizing Agent | Catalyst/Conditions | Solvent | Yield | Reference |

| Air | Base (e.g., KOH) | Methanol/Water | Moderate to High | [8] |

| Hydrogen Peroxide | Iodide ion | Trifluoroethanol | Quantitative | [10] |

| Iodine | Base (e.g., NaOH) | Aqueous | Good to Excellent | [9] |

| DMSO | Dichlorodioxomolybdenum(VI) | - | Selective & Quantitative | [10] |

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using different oxidizing agents.

Protocol 1: Air Oxidation in Basic Media

This protocol leverages the readily available and inexpensive nature of atmospheric oxygen as the oxidant. The presence of a base is crucial to deprotonate the thiol, forming the more reactive thiolate anion.[8]

Materials:

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-fluorothiophenol (1 equivalent) in methanol.

-

Add a 10% aqueous solution of potassium hydroxide (w/w).

-

Bubble air through the vigorously stirred solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Oxidation with Hydrogen Peroxide and Catalytic Iodide

This method offers a clean and efficient synthesis with water as the primary byproduct. The iodide ion acts as a catalyst to facilitate the oxidation.[10]

Materials:

-

2-Fluorothiophenol

-

30% Hydrogen Peroxide (H₂O₂)

-

Potassium Iodide (KI)

-

Trifluoroethanol

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-fluorothiophenol (1 equivalent) in trifluoroethanol.

-

Add a catalytic amount of potassium iodide (e.g., 0.1 equivalent).

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide and iodine.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify as described in Protocol 1.

Visualization of the Synthetic Process

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Mechanistic Overview

Caption: Simplified mechanism of thiol to disulfide oxidation.

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting material, byproducts, and residual reagents.

Purification Techniques

-

Column Chromatography: Effective for separating the disulfide from non-polar impurities using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate).

-

Recrystallization: A suitable method for obtaining highly pure crystalline product. The choice of solvent is crucial and can be determined experimentally.[14]

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Can be used to identify the absence of the S-H stretch from the starting material.

-

Melting Point Analysis: A sharp melting point range indicates high purity.

Applications in Drug Development

Disulfide bonds are integral to the structure and function of many biologically active molecules, including peptides and proteins.[15][16] The introduction of the 2,2'-difluorodiphenyl disulfide moiety into drug candidates can offer several advantages:

-

Enhanced Stability: The disulfide bond can act as a reversible covalent linker, contributing to the conformational stability of a molecule.

-

Modulated Activity: The electronic properties of the fluorinated aromatic rings can influence the interaction of the molecule with its biological target.

-

Prodrug Strategies: Disulfide bonds can be cleaved under the reducing conditions found within cells, making them useful for targeted drug delivery.[17]

Conclusion

The synthesis of this compound from 2-fluorothiophenol is a straightforward yet crucial transformation in organic and medicinal chemistry. By understanding the underlying principles of thiol oxidation and selecting the appropriate synthetic methodology, researchers can efficiently produce this valuable building block for the development of novel therapeutics and other advanced materials. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important compound.

References

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

-

Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. (2022-07-20). [Link]

-

Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. (2019-10-29). [Link]

-

Video: Preparation and Reactions of Thiols. JoVE. (2023-04-30). [Link]

-

Thiol Oxidation Definition. Fiveable. [Link]

-

Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

-

Disulfide bond formation in peptides. PubMed. (1997). [Link]

-

Disulfide. Wikipedia. [Link]

-

why is thiol to disulfide bond oxidizing agent?. Reddit. (2025-01-03). [Link]

-

ROLE OF THIOLS IN OXIDATIVE STRESS. PubMed Central. (2018-03-21). [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

-

Oxidation of Thiols and Reduction of Disulfides. YouTube. (2022-09-04). [Link]

-

The Chemistry of 2-Fluorothiophenol: A Foundation for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-29). [Link]

-

Expert Insights: Leveraging 2-Fluorothiophenol in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(PDF) Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. ResearchGate. (2012-10-17). [Link]

-

(BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

- US20120157716A1 - Methods for Preparing Diaryl Disulfides.

-

Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI. [Link]

- Process for the preparation of 4-fluorothiophenol.

-

2-FLUOROTHIOPHENOL CAS#: 2557-78-0. ChemWhat. [Link]

-

2-Fluorothiophenol. PubChem. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. (2024-02-28). [Link]

-

Discovery and applications of disulfide-rich cyclic peptides. PubMed. [Link]

-

CuI-Catalyzed: One-Pot Synthesis of Diaryl Disulfides from Aryl Halides and Carbon Disulfide. ResearchGate. [Link]

-

The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease. PubMed Central. [Link]

-

Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. PubMed. [Link]

-

Prodrugs of hydrogen sulfide and related sulfur species: recent development. PubMed. [Link]

- Process for the preparation of 4-fluorothiophenol.

-

2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. PubMed. [Link]

-

Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. ResearchGate. (2025-08-06). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Video: Preparation and Reactions of Thiols [jove.com]

- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 11. Page loading... [wap.guidechem.com]

- 12. chemwhat.com [chemwhat.com]

- 13. 2-Fluorothiophenol | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]

- 15. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prodrugs of hydrogen sulfide and related sulfur species: recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2'-Difluorodiphenyldisulfide: Properties, Synthesis, and Applications in Drug Development

Introduction: The Strategic Importance of Fluorinated Disulfides in Modern Drug Discovery

In the landscape of advanced therapeutic modalities, precision and control are paramount. The emergence of technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized how we approach disease, enabling the targeted delivery of potent payloads or the selective degradation of disease-causing proteins. Central to the success of these sophisticated systems is the linker—a molecular bridge that must be stable in circulation yet precisely cleavable at the target site.

This guide focuses on a key building block for such linkers: 2,2'-Difluorodiphenyldisulfide . The introduction of fluorine atoms onto the phenyl rings of a disulfide moiety is not a trivial modification. It imparts unique physicochemical properties that can significantly influence the stability, reactivity, and overall performance of the resulting linker. For researchers, scientists, and drug development professionals, understanding the nuances of this compound is crucial for designing next-generation targeted therapies. This document provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its strategic application in creating conditionally cleavable systems for drug delivery and protein degradation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14135-38-7 | [1] |

| Molecular Formula | C₁₂H₈F₂S₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | Yellow liquid or solid (purity dependent) | [] |

| Boiling Point | 292.2 ± 25.0 °C (Predicted) | [] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [] |

| Storage Temperature | 2-8°C | [] |

Synthesis of this compound: A General Protocol

Conceptual Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

2-Fluorothiophenol

-

Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)

-

Ethanol or Methanol

-

Sodium thiosulfate (for quenching iodine)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorothiophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Oxidation:

-

Method A (Iodine): Slowly add a solution of iodine (0.5 equivalents) in ethanol to the stirred solution of 2-fluorothiophenol. The reaction is typically exothermic. Stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Method B (Hydrogen Peroxide): Cool the 2-fluorothiophenol solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Quenching (if using Method A): If iodine was used, add a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

To the residue, add ethyl acetate and water. Transfer to a separatory funnel and shake.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[]

-

Reactivity and Role in Drug Development

The disulfide bond is the cornerstone of this compound's utility in drug development. It serves as a conditionally cleavable linker , stable in the oxidative environment of the bloodstream but susceptible to cleavage in the reducing intracellular environment.

The Disulfide Cleavage Mechanism

The high intracellular concentration of glutathione (GSH), a tripeptide thiol, is the primary trigger for disulfide bond cleavage.[4][5] The mechanism is a thiol-disulfide exchange reaction.

Caption: Glutathione-mediated cleavage of a disulfide linker.

This selective cleavage ensures that the therapeutic payload is released preferentially inside the target cells, minimizing off-target toxicity.[6]

Application in PROTACs and ADCs

This compound is a valuable building block for synthesizing the linker component of PROTACs and ADCs.

-

PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules with one end binding to a target protein of interest (POI) and the other to an E3 ubiquitin ligase.[7][8] The linker connects these two ends. While many PROTAC linkers are stable, cleavable linkers can be advantageous in certain designs to release the E3 ligase-binding moiety after the POI is ubiquitinated, potentially altering the pharmacokinetic profile.

-

ADCs (Antibody-Drug Conjugates): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[4] The disulfide linker ensures the drug remains attached to the antibody in circulation. Upon internalization of the ADC by the cancer cell, the disulfide bond is cleaved, releasing the potent drug to kill the cell.[5]

The fluorine atoms in this compound can modulate the electronic properties of the disulfide bond, potentially affecting its stability and cleavage kinetics. Furthermore, fluorine can be a useful probe in biophysical studies, as ¹⁹F NMR is a powerful technique for studying drug-protein interactions.[9]

Spectroscopic Characterization

While a dedicated public database of spectra for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) due to coupling between the aromatic protons and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine showing characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: This is a particularly informative technique. A single resonance would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the electronic environment of the fluorophenyl group.[9][10]

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight (254.32 Da). High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns in tandem MS could involve cleavage of the S-S bond or fragmentation of the aromatic rings.[11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data for related disulfide and organofluorine compounds.

-

Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion and Future Outlook

This compound represents more than just a chemical intermediate; it is an enabling tool for the rational design of sophisticated, targeted therapeutics. Its disulfide bond provides the essential cleavable functionality for intracellular drug release, while the fluorine substituents offer opportunities for fine-tuning the linker's properties and for advanced biophysical analysis. As the fields of ADCs and targeted protein degradation continue to mature, the demand for well-characterized, high-purity linker building blocks like this compound will undoubtedly grow. Future research will likely focus on correlating the degree and position of fluorination with linker stability and cleavage rates, further empowering drug developers to design therapies with optimized efficacy and safety profiles.

References

-

CP Lab Safety. (n.d.). 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram. Retrieved January 9, 2026, from [Link]

-

Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved January 9, 2026, from [Link]

-

Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved January 9, 2026, from [Link]

-

AxisPharm. (2024, October 25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. Retrieved January 9, 2026, from [Link]

- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144.

- Angell, Y. L., et al. (2019). ¹⁹F NMR for fragment-based screening. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 133-157.

- Google Patents. (n.d.). DE4420777A1 - Process for the preparation of 4-fluorothiophenol.

- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.

- Yan, H., et al. (2018). Direct mass spectrometric characterization of disulfide linkages. Journal of the American Society for Mass Spectrometry, 29(5), 973–976.

- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.

- Wu, T., et al. (2019). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Drug Discovery Today: Technologies, 31, 23-33.

- Yang, H., et al. (2013). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. In Mass Spectrometry of Proteins and Peptides (pp. 81-101). Humana Press.

- Zhong, W., et al. (2018). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. Journal of the American Society for Mass Spectrometry, 29(4), 745–755.

- Pell, A. J., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids and Pharmaceutical Formulations.

- Pomerantz, W. C., & Woon, E. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.

- Chen, Y., et al. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv.

Sources

- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 6. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

mechanism of 2,2'-Difluorodiphenyldisulfide formation

An In-Depth Technical Guide to the Formation of 2,2'-Difluorodiphenyldisulfide

Abstract

This technical guide provides a comprehensive examination of the core mechanisms governing the formation of this compound, a key organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple synthetic recital to explore the causal chemical principles, reaction kinetics, and catalytic cycles that underpin its synthesis. We will dissect the primary oxidative pathways from 2-fluorothiophenol, including two-electron and one-electron mechanisms, and explore alternative routes from sulfonyl chlorides and diazonium salts. Each section is grounded in authoritative literature, featuring detailed experimental protocols, comparative data tables, and mechanistic diagrams to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the Diaryl Disulfide Motif

Disulfide bonds (S-S) are fundamental covalent linkages in chemistry and biology, imparting critical structural and redox-active properties to molecules.[1][2][3] In proteins, they are essential for stabilizing tertiary and quaternary structures, while in materials science, they introduce dynamic, responsive character.[4][5] The compound this compound (C₁₂H₈F₂S₂) is a symmetric diaryl disulfide featuring fluorine atoms at the ortho positions of each phenyl ring. These electron-withdrawing substituents modulate the electronic properties of the disulfide bond, influencing its reactivity, redox potential, and non-covalent interactions.[6] Understanding the precise mechanisms of its formation is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies for fluorinated pharmaceutical intermediates and advanced materials.

Core Formation Mechanism: The Oxidation of 2-Fluorothiophenol

The most direct and prevalent route to this compound is the oxidative coupling of its corresponding thiol, 2-fluorothiophenol. This transformation is a redox reaction where two thiol molecules are oxidized to form a single disulfide bond and two protons/electrons.[1][2]

2R-SH → R-S-S-R + 2H⁺ + 2e⁻

While this reaction can proceed spontaneously with oxidants like molecular oxygen, it is often slow and lacks selectivity, potentially leading to over-oxidation products such as sulfinic or sulfonic acids.[3] Consequently, a vast array of catalytic systems has been developed to achieve high efficiency, selectivity, and yield under mild conditions. The mechanistic pathways can be broadly categorized into two-electron and one-electron processes.

Two-Electron Oxidation Pathway

In this pathway, the oxidation proceeds through intermediates without the generation of free radicals. A common mechanism involves the formation of a sulfenic acid (RSOH) intermediate.

-

Initial Oxidation: The thiol is oxidized by a two-electron oxidant (e.g., hydrogen peroxide) or a catalyst-oxidant complex to form the highly reactive sulfenic acid.

-

Condensation: The sulfenic acid intermediate rapidly reacts with a second molecule of the thiol.

-

Disulfide Formation: This condensation yields the disulfide product and a molecule of water.[7]

This pathway is common in reactions mediated by hydrogen peroxide with certain catalysts.[8] The process is a sequence of nucleophilic attacks, where the thiolate anion is the key nucleophilic species. The pKa of the thiol is therefore a critical parameter; the electron-withdrawing fluorine atoms in 2-fluorothiophenol are expected to lower the pKa of the thiol group, increasing the concentration of the more reactive thiolate anion at a given pH.[9]

Caption: Generalized two-electron oxidation pathway for disulfide formation.

One-Electron Oxidation (Radical) Pathway

This mechanism involves the generation of thiyl radicals (RS•) as key intermediates.

-

Initiation: A one-electron oxidant or photocatalyst abstracts a hydrogen atom from the thiol, forming a thiyl radical.

-

Dimerization: Two thiyl radicals combine directly to form the stable disulfide bond.[7]

This pathway is prevalent in photoredox catalysis and with certain metal-based catalysts that can engage in single-electron transfer (SET) processes.[10] The direct dimerization of radicals is typically very fast and diffusion-controlled.

Caption: Radical pathway involving dimerization of two thiyl radicals.

Catalytic Systems for Thiol Oxidation

The choice of catalyst is paramount in directing the reaction towards high yield and selectivity. These systems provide a controlled environment for the oxidation, preventing side reactions.

| Catalyst System | Oxidant | Typical Conditions | Mechanistic Insight | Reference(s) |

| Co(Salen) Complexes | Air (O₂) | Organic solvent, RT | Mimics enzymatic oxygen carriers, facilitating electron transfer from the thiol to oxygen. | [11] |

| Iron(III)-Porphyrins | Urea-H₂O₂ (UHP) | Methanol, RT | Biomimetic system where a high-valent iron-oxo species is the active oxidant. | [12] |

| Iodide Ion / Iodine | H₂O₂ | Trifluoroethanol or solvent-free, RT | H₂O₂ oxidizes I⁻ to I₂, which then reacts with the thiol to form a sulfenyl iodide (RSI) intermediate, followed by reaction with another thiol. | [8] |

| TEMPO Derivatives | Oxoammonium Salt | Organic solvent, RT | Proceeds via a Hydrogen Atom Transfer (HAT) process, offering high chemoselectivity. | [13] |

| Photoredox Catalysts | Visible Light, Air | Organic solvent, RT | Catalyst absorbs light, enters an excited state, and initiates a radical chain reaction. | [10][14] |

Alternative Synthetic Routes

While thiol oxidation is the primary method, other strategies can be employed, often starting from different oxidation states of sulfur or using different precursors.

Reductive Coupling of Arylsulfonyl Chlorides

Coupling of Arenediazonium Salts with a Sulfur Source

A modern, visible-light-mediated approach allows for the synthesis of diaryl disulfides from readily accessible arenediazonium salts.[14] In this method, 2-fluorobenzenediazonium tetrafluoroborate can be coupled with carbon disulfide (CS₂) in the presence of a photocatalyst. The proposed mechanism involves the photocatalytic generation of a 2-fluorophenyl radical, which then attacks the CS₂. Subsequent fragmentation and dimerization lead to the final disulfide product.[14] This method is highly chemoselective and proceeds under very mild conditions.

Experimental Protocol: Catalytic Oxidation of 2-Fluorothiophenol

This protocol describes a robust and self-validating method for the synthesis of this compound using an iodine-catalyzed oxidation with hydrogen peroxide, adapted from established methodologies.[8] The progress can be easily monitored by Thin Layer Chromatography (TLC), and the endpoint is typically clear.

Materials:

-

2-Fluorothiophenol (1.0 eq)

-

Sodium Iodide (NaI) (0.1 eq)

-

Hydrogen Peroxide (30% aq. solution) (1.1 eq)

-

Ethanol (Solvent)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

-

Saturated Sodium Thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluorothiophenol (1.0 eq) and dissolve it in ethanol (approx. 0.5 M concentration).

-

Catalyst Addition: Add sodium iodide (0.1 eq) to the solution and stir until it dissolves.

-

Oxidant Addition: Cool the flask in an ice-water bath. Add hydrogen peroxide (1.1 eq) dropwise over 10-15 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting thiol by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 30-60 minutes.

-

Work-up:

-

Quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining iodine and peroxide.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 9. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 14. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

solubility of 2,2'-Difluorodiphenyldisulfide in organic solvents

An In-depth Technical Guide to the Solubility of 2,2'-Difluorodiphenyldisulfide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 14135-38-7). In the absence of extensive publicly available quantitative data, this document focuses on predicting solubility based on an expert analysis of the molecule's physicochemical properties. We delve into the underlying solute-solvent interactions that govern its behavior in various classes of organic solvents. Critically, this guide furnishes a detailed, field-proven experimental protocol for researchers to accurately determine quantitative solubility, ensuring reliable and reproducible results. This resource is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science sectors who require a deep understanding of this compound's solubility for process optimization, formulation development, and reaction design.

Introduction and Strategic Importance

This compound is an organosulfur compound whose utility is emerging in fields ranging from synthetic chemistry to materials science.[1][2] Its structure, featuring two fluorinated aromatic rings linked by a disulfide bridge, imparts a unique combination of properties.[3][4] Understanding and quantifying the solubility of this compound is a prerequisite for its effective application. Solubility data is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which influences reaction kinetics and yield.

-

Purification: Developing effective crystallization or chromatography methods.

-

Formulation Development: Designing stable solutions for assays or product formulations.

-

Drug Discovery: Serving as a building block where solubility impacts bioavailability and ease of handling.[3]

This guide provides the foundational knowledge and practical methodologies to master the solubility aspects of this compound.

Molecular Structure Analysis and Solubility Predictions

The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces between the solute and solvent.[5] The structure of this compound—C₁₂H₈F₂S₂—contains distinct regions that influence its interactions.[3]

-

Aromatic Rings: The two phenyl rings are inherently non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

-

Fluorine Substituents: The highly electronegative fluorine atoms introduce localized dipoles (C-F bonds). While this increases the molecule's overall polarity compared to its non-fluorinated analog, the primary effect of aromatic fluorination is often an increase in lipophilicity.[6] Fluorine is a poor hydrogen bond acceptor, but it can participate in weak dipolar and quadrupolar interactions.[6][7]

-

Disulfide Bridge (-S-S-): The disulfide bond is a key functional group. It is polarizable and has a non-linear, skewed geometry with a C-S-S-C dihedral angle approaching 90°.[8] This region can engage in dipole-induced dipole interactions.

Based on this structural analysis, we can predict its solubility profile across different solvent classes.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to Good | The large, non-polar surface area of the two phenyl rings will drive solubility through London dispersion forces. Toluene is expected to be a particularly effective solvent due to potential π-stacking with the aromatic rings. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents possess significant dipole moments that can effectively solvate the polar regions of the molecule, particularly the areas influenced by the C-F bonds and the polarizable S-S bond. DMSO is likely to be an excellent solvent due to its high polarity and ability to engage in strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The molecule lacks strong hydrogen bond donor or acceptor sites. While the fluorine and sulfur atoms can act as very weak hydrogen bond acceptors, these interactions are not strong enough to overcome the energy required to disrupt the strong hydrogen-bonding network of the protic solvents. Solubility is expected to decrease as the alcohol chain length increases (Methanol > Ethanol > Isopropanol). |

Theoretical Framework: Key Solute-Solvent Interactions

The dissolution process is energetically driven by the replacement of solute-solute and solvent-solvent interactions with new, more favorable solute-solvent interactions. For this compound, the key interactions are visualized below.

Caption: Experimental workflow for quantitative solubility determination.

Potential Challenges and Advanced Considerations

-

Compound Stability: The disulfide bond is generally stable but can be susceptible to cleavage by nucleophilic species or reducing agents. [8][9]Thiol-disulfide exchange is a potential concern, particularly at neutral to alkaline pH if free thiol impurities are present. [10][11]It is recommended to work under neutral, anhydrous conditions and use high-purity solvents to minimize degradation.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used and to ensure consistency across experiments.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining precise temperature control (±0.5 °C) throughout the equilibration and sampling process is crucial for data accuracy and reproducibility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough analysis of its molecular structure allows for reliable predictions of its behavior. It is expected to be most soluble in polar aprotic solvents like DMSO and acetone, with moderate solubility in non-polar solvents and lower solubility in polar protic solvents. For applications requiring precise data, experimental determination is essential. The detailed protocol provided in this guide offers a robust and validated methodology for obtaining high-quality, quantitative solubility data, empowering researchers to confidently advance their work in synthesis, formulation, and materials development.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Geocities.ws. (n.d.). Solubility test for Organic Compounds.

- Quora. (2017). How can you determine the solubility of organic compounds?

- ChemicalBook. (2023). 2,2'-DIFLUORO DIPHENYL DISULFIDE.

- Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?

- Chemdad. (n.d.). 2,2'-DIFLUORO DIPHENYL DISULFIDE.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Fisher Scientific. (n.d.). 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram.

- Sunway Pharm Ltd. (n.d.). 2,2'-Difluoro diphenyl disulfide.

- PubMed. (2012).

- ACS Publications. (2007).

- PubMed Central (PMC). (2011).

- PubMed Central (PMC). (2014).

- PubMed Central (PMC). (2015). Experimental Assignment of Disulfide-Bonds in Purified Proteins.

- Wikipedia. (n.d.). Disulfide.

- PubMed Central (PMC). (2013).

Sources

- 1. 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7 [chemicalbook.com]

- 2. 2,2'-DIFLUORO DIPHENYL DISULFIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. youtube.com [youtube.com]

- 6. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Disulfide - Wikipedia [en.wikipedia.org]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Aromatic Disulfides and the Question of the 2,2'-Difluoro Isomer

An In-depth Technical Guide to the Crystal Structure of 2,2'-Difluorodiphenyldisulfide: A Roadmap to Elucidation and Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and analyzing the crystal structure of this compound. While the definitive crystal structure of this specific isomer is not publicly available as of this writing, this document leverages established methodologies and crystallographic data from closely related structural analogues to present a robust roadmap for its elucidation. By synthesizing field-proven insights with established protocols, this guide serves as a self-validating system for any research group undertaking this structural investigation.

Aromatic disulfides are a pivotal class of compounds in chemistry and pharmacology. The disulfide bond (S-S) is a key structural motif in proteins, imparting conformational stability. In materials science and drug design, the orientation of the aryl rings, governed by the C-S-S-C dihedral angle, dictates molecular packing and intermolecular interactions, which in turn influence physical properties and biological activity.

The introduction of fluorine atoms onto the aromatic rings adds another layer of complexity and utility. Fluorine's high electronegativity and unique steric profile can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Specifically, the placement of fluorine at the ortho- (2,2'-), meta- (3,3'-), or para- (4,4'-) positions can have profound, and often non-intuitive, effects on the crystal lattice.

This guide focuses on this compound (CAS 14135-38-7), a molecule whose three-dimensional structure holds significant interest. Understanding its solid-state conformation is crucial for predicting its behavior in advanced materials and for the rational design of novel therapeutics. Herein, we provide the complete experimental and analytical workflow to bridge this knowledge gap.

Molecular Structure and Anticipated Conformation: Insights from Analogues

The defining conformational feature of a diaryl disulfide is the torsion angle between the two phenyl rings around the S-S bond. This is best described by the C1-S1-S2-C1' dihedral angle. Based on extensive data from the Cambridge Structural Database (CSD), this angle typically falls between 80° and 90°, resulting in a skewed, non-planar conformation.[1][2][3]

To anticipate the structure of the 2,2'-difluoro isomer, we can draw valuable comparisons from its known analogues:

-

Bis(2-chlorophenyl) disulfide : This sterically similar analogue exhibits a C-S-S-C torsion angle of -85.0°.[4] The ortho-chloro groups are relatively bulky, and this value suggests a typical skewed conformation.

-

Bis(3-fluorophenyl)disulfide : The crystal structure of this positional isomer has been solved.[3] While the electronic effects of fluorine in the meta-position are different, its size is comparable. An analysis of its structure provides a baseline for expected bond lengths and angles in a fluorinated diphenyl disulfide.

For this compound, the ortho-fluoro substituents are expected to exert significant influence through both steric hindrance and electronic effects (dipole-dipole interactions), potentially affecting the C-S-S-C dihedral angle and the packing in the crystal lattice.

Experimental Protocol I: Synthesis of this compound

The synthesis of symmetrical diaryl disulfides is a well-established process. The following protocol describes a reliable method starting from 2-fluorothiophenol.

Objective: To synthesize high-purity this compound suitable for single-crystal growth.

Materials:

-

2-Fluorothiophenol

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-fluorothiophenol in DMSO.

-

Oxidative Coupling: While stirring at room temperature, slowly add a solution of 0.5 equivalents of iodine (I₂) dissolved in a minimal amount of DMSO. The reaction is typically exothermic and the color of the iodine will fade as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting thiophenol spot indicates the completion of the reaction.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, shaking until the organic layer is colorless.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.[5]

Experimental Protocol II: Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The key is to allow the molecules to self-assemble slowly and methodically into a well-ordered lattice.[6][7] Purity of the material from Protocol I is paramount.

Objective: To grow single crystals of this compound with dimensions of at least 0.1 mm in all directions.[8]

Recommended Techniques:

A. Slow Evaporation:

-

Select a suitable solvent system where the compound has moderate solubility (e.g., ethanol, isopropanol, or a mixture like dichloromethane/hexane).

-

Dissolve a small amount of the purified compound in the chosen solvent in a clean vial.

-

Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. This allows for slow, controlled evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

B. Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane or THF) and place this solution in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial (the "chamber") that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).[9]

-

Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals.

Experimental Protocol III: Single-Crystal X-ray Diffraction

Objective: To obtain a high-resolution diffraction pattern and solve the three-dimensional atomic structure.

Workflow Diagram:

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

-

Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Anticipated Crystallographic Data and Intermolecular Interactions

While the precise data for the 2,2'-difluoro isomer remains to be determined, we can create a predictive summary based on its analogues to guide the analysis.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Range | Justification/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for this class of molecules.[3][4] |

| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ | Centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups are highly probable.[3][4] |

| a (Å) | 5 - 10 | Based on cell dimensions of chloro- and meta-fluoro analogues.[3][4] |

| b (Å) | 12 - 23 | Based on cell dimensions of chloro- and meta-fluoro analogues.[3][4] |

| c (Å) | 7 - 15 | Based on cell dimensions of chloro- and meta-fluoro analogues.[3][4] |

| β (°) | 90° or 95-115° | Will be 90° for orthorhombic, or in this range for monoclinic.[4] |

| Z | 4 | A common value for molecules of this size.[3][4] |

| C-S-S-C Dihedral (°) | 80 - 90° | Expected range for skewed disulfides, influenced by ortho-substituents.[4] |

Intermolecular Interactions: The presence of fluorine atoms is expected to introduce specific non-covalent interactions that will govern the crystal packing. Analysis of the solved structure should focus on identifying:

-

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the fluorine atoms and hydrogen atoms on adjacent molecules.

-

F···F Interactions: Close contacts between fluorine atoms, which can be either attractive or repulsive depending on the geometry.

-

S···π or F···π Interactions: Interactions between the sulfur or fluorine atoms and the aromatic rings of neighboring molecules.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Conclusion

The determination of the crystal structure of this compound is an important and achievable goal. By following the detailed synthesis, crystallization, and X-ray diffraction protocols outlined in this guide, researchers can successfully elucidate its three-dimensional atomic arrangement. The resulting structural data, when compared with known analogues, will provide critical insights into the subtle yet powerful influence of fluorine substitution on molecular conformation and crystal packing. This knowledge is invaluable for the fields of medicinal chemistry and materials science, enabling the design of next-generation molecules with precisely engineered properties.

References

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1][2][3]

-

PubChem. Bis(3-fluorophenyl)disulfide. [Link]

-

MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis. [Link]

-

CP Lab Chemicals. 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram. [Link]

-

ResearchGate. The Crystal Structure of Bis(2-chlorophenyl) Disulfide. [Link]

-

University of Rochester Department of Chemistry. How to Grow X-Ray Quality Crystals. [Link]

-

ResearchGate. Synthesis, Characterization and Crystal Structures of N,N'-bis(5-Fluoro-2-hydroxybenzylidene)-ethylenediamine and 4,4'-Difluoro-2,2'-[(hydrazine-1,2-diylidene)bis(methanylylidene)]diphenol. [Link]

-

IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

University of Florida Center for Xray Crystallography. Crystal Growing Tips. [Link]

-

ResearchGate. Synthesis and structural characterization of 2,2′:6,2″-Terpyridine zinc Formate: Hydroboration and hydrosilylation of CO2 and carbonyl compounds. [Link]

-

RSC Publishing. Unraveling the S–S⋯π interactions in furan–disulfide heterodimers. [Link]

Sources

- 1. Crystal Structure Determination of New Antimitotic Agent Bis(p-fluorobenzyl)trisulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Bis-(2-fluorophenyl)disulfide (C12H8F2S2) [pubchemlite.lcsb.uni.lu]

- 3. Bis(3-fluorophenyl)disulfide | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 20277-69-4 | Sodium methanesulfinate | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Thermal Stability of 2,2'-Difluorodiphenyldisulfide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2'-Difluorodiphenyldisulfide. While specific experimental data for this compound is not extensively available in surveyed literature, this document synthesizes information on the known thermal behavior of analogous diaryl disulfides and organofluorine compounds. It outlines detailed, state-of-the-art methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, this guide discusses potential decomposition pathways and products, informed by the established chemistry of the disulfide and carbon-fluorine bonds. Crucial safety and handling protocols for fluorinated aromatic compounds are also detailed to ensure safe laboratory practices. This document is intended to serve as an essential resource for researchers and professionals engaged in the development and handling of this and structurally related molecules.

Introduction: The Significance of this compound

This compound is an organofluorine compound containing a disulfide linkage. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making such compounds of great interest in pharmaceutical and agrochemical research.[1] The disulfide bond, on the other hand, is a key functional group in various biologically active molecules and can be sensitive to thermal and chemical environments. A thorough understanding of the thermal stability of this compound is therefore paramount for its safe handling, storage, and application in drug development and materials science.

This guide provides a foundational understanding of the factors influencing the thermal stability of this compound and presents the methodologies to empirically determine its thermal decomposition profile.

Physicochemical Properties and Predicted Thermal Behavior

While specific experimental data on the thermal decomposition of this compound is limited, we can infer its likely behavior based on the known properties of related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Key Structural Features |

| This compound | C₁₂H₈F₂S₂ | 254.32 | ~292 | Aryl disulfide, C-F bonds |

| Diphenyl disulfide | C₁₂H₁₀S₂ | 218.34 | 310 | Aryl disulfide |

| 4,4'-Difluorodiphenyl disulfide | C₁₂H₈F₂S₂ | 254.32 | Not available | Aryl disulfide, C-F bonds |

The thermal stability of diaryl disulfides is influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as fluorine, can impact the strength of the sulfur-sulfur bond. The primary thermal decomposition pathway for diaryl disulfides is the homolytic cleavage of the S-S bond to form two thiyl radicals. These radicals can then undergo a variety of secondary reactions.

Methodologies for Assessing Thermal Stability

A multi-faceted approach utilizing several analytical techniques is essential for a comprehensive evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of decomposition and the temperature ranges of different decomposition stages.[2]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.[2]

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the decomposition range determined by TGA, at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (melting) and exothermic events (decomposition). Integrate the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure data for an exothermic reaction. It is crucial for assessing the potential for a thermal runaway reaction.

Experimental Protocol: ARC of this compound

-

Sample Preparation: A known mass of the sample is placed in a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy-C).

-

Experimental Setup: The bomb is placed in an adiabatic chamber.

-

Heat-Wait-Search Mode: The sample is heated in steps, and after each step, the system waits and searches for any self-heating.

-

Adiabatic Tracking: Once an exothermic reaction is detected, the calorimeter maintains an adiabatic environment, and the temperature and pressure increases are recorded over time.

-

Data Analysis: The data is used to determine the onset temperature of the exotherm, the time to maximum rate, and the adiabatic temperature rise.

Potential Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed via radical mechanisms.

The primary decomposition products are likely to include 2-fluorothiophenol (from hydrogen abstraction) and more complex, higher molecular weight species such as fluorinated thianthrene derivatives and poly(fluorophenylene sulfide) type structures resulting from radical recombination and polymerization. To definitively identify these products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the method of choice.

Safety and Handling

Working with organofluorine compounds requires stringent safety protocols due to their potential reactivity and the hazardous nature of their decomposition products.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. A face shield may be necessary when handling larger quantities.[1]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile compounds or decomposition products.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

Thermal Hazards: Heating of this compound should be done with caution, as the decomposition can be exothermic and may release toxic and corrosive gases, such as hydrogen fluoride (HF) and sulfur oxides.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.

Conclusion

While specific experimental data on the thermal stability of this compound remains to be fully elucidated, this guide provides a robust framework for its investigation. Based on the chemistry of related diaryl disulfides and organofluorine compounds, it is anticipated that the primary decomposition pathway involves homolytic cleavage of the S-S bond. The detailed experimental protocols provided for TGA, DSC, and ARC will enable researchers to thoroughly characterize the thermal behavior of this compound. Adherence to the outlined safety procedures is critical to ensure the well-being of laboratory personnel. Further research, particularly utilizing Py-GC-MS, is recommended to definitively identify the thermal decomposition products and fully understand the decomposition mechanism.

References

- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.

- McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Lab Test Methods Day 2014.

- De Borggraeve, W. M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46.

- Grant, A. (n.d.).

- ResearchGate. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- Purdue University. (n.d.). Fluorine Safety. Department of Chemistry.

- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Wang, H., et al. (2019). Diacyl Disulfides as the Precursors for Hydrogen Persulfide (H2S2). Molecules, 24(24), 4629.

- European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.

- LibreTexts. (2022). 2.8: Thermal Analysis.

- Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 26(1), 163-174.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737794, Bis(3-fluorophenyl)disulfide.

- Lanxess. (n.d.). Product Safety Assessment: 2,2'-Dibenzamido Diphenyl Disulfide.

- Thermo Fisher Scientific. (n.d.). Bis(4-fluorophenyl) disulfide, 98%.

- ResearchGate. (2018).

- MDPI. (2021).

- Shimadzu. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-.

- Journal of Applied Sciences Research. (2012).

- ResearchGate. (2017). How can I fully analyse my sample using TGA-DTA/DSC analysis?.

- Sheng, M. (n.d.). Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva. Purdue University College of Engineering.

- ResearchGate. (2013). Mechanisms of cleavage of allosteric disulfides.

- YouTube. (2022).

- PubMed. (2011).

- ResearchGate. (2011). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene)

- TA Instruments. (n.d.).

- PubMed Central. (2012).

- PubMed Central. (2014).

- PubMed Central. (2016).

- CSIRO Publishing. (1989). The Crystal Structure of Bis(2-chlorophenyl) Disulfide.

- ResearchGate. (2012). Synthesis and characterization of bis (4-maleimidophenyl) fluorene and its semi interpenetrating network membranes with polyether imide (Ultem® 1000).

- MDPI. (2024). Disulfide Bond Engineering of Soluble ACE2 for Thermal Stability Enhancement.

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 2,2'-Difluorodiphenyldisulfide

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2,2'-Difluorodiphenyldisulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, redox behavior, and mechanistic intricacies of this fluorinated aromatic disulfide. By integrating fundamental electrochemical principles with insights into the role of fluorine substitution, this guide offers a predictive framework for understanding and utilizing this compound in various applications, particularly in the realm of medicinal chemistry and drug design.

Introduction: The Significance of Fluorinated Disulfides in Modern Chemistry

Disulfide bonds are a cornerstone of chemical and biological systems, pivotal in protein folding, stability, and redox regulation.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, bioavailability, and binding affinity, making fluorinated compounds highly valuable in pharmaceutical development.[2][3] this compound, a molecule combining the redox-active disulfide linkage with the unique electronic effects of fluorine, presents a compelling case for in-depth study. This guide elucidates its electrochemical characteristics, providing a foundational understanding for its application as a building block for protein degraders, a component in redox-sensitive prodrugs, and a scaffold for novel therapeutics.[4][5]

Synthesis and Characterization

A reliable synthesis of this compound is crucial for its electrochemical investigation and subsequent applications. A common and effective method involves the catalyzed oxidation of the corresponding thiol precursor, o-fluorothiophenol.[6]

General Synthesis Protocol

A general method for the preparation of this compound is as follows:

-

To a reaction vessel under a nitrogen atmosphere, add o-fluorothiophenol.

-

Introduce a suitable catalyst melt (e.g., 5 mol%).

-

Heat the reaction mixture with stirring (e.g., at 100 °C) for several hours (e.g., 6 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture and wash the filtrate sequentially with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., using hexane as the eluent) to yield the final compound.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14135-38-7 | [4][7] |

| Molecular Formula | C₁₂H₈F₂S₂ | [4][7] |

| Molecular Weight | 254.32 g/mol | [4][7] |

| Appearance | (Typically a solid) | N/A |

| Storage | Room temperature, sealed in a dry environment | [4][7] |

Electrochemical Behavior and Redox Properties

The Fundamental Redox Reaction

The electrochemical reduction of aromatic disulfides (RSSR) is a two-electron process that results in the cleavage of the sulfur-sulfur bond to yield two thiolate anions (RS⁻).[8][9]

RSSR + 2e⁻ → 2RS⁻

This process is generally chemically reversible, though it often exhibits kinetic sluggishness, leading to electrochemical irreversibility in techniques like cyclic voltammetry.[9]

Mechanistic Insights from Diphenyl Disulfide

Studies on diphenyl disulfide provide a mechanistic blueprint. The reduction is understood to proceed via a stepwise mechanism:

-

Initial Electron Transfer: The disulfide first accepts a single electron to form a radical anion intermediate (RSSR⁻•).

-

S-S Bond Cleavage: This radical anion is unstable and rapidly undergoes cleavage of the S-S bond to produce a thiolate anion (RS⁻) and a thiol radical (RS•).

-

Second Electron Transfer: The thiol radical is then rapidly reduced at the electrode surface to form a second thiolate anion.

This mechanism explains the overall two-electron transfer and the irreversible nature often observed in cyclic voltammograms of aromatic disulfides.

Figure 1: Proposed electrochemical reduction pathway for this compound.

The Influence of Ortho-Fluoro Substituents

The presence of two fluorine atoms in the ortho positions of the phenyl rings is expected to significantly influence the electrochemical properties of the disulfide bond.

-

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will decrease the electron density of the aromatic ring and, by extension, the sulfur-sulfur bond.

-